Defluoro Levofloxacin
Description
Contextualization within Fluoroquinolone Research
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents used extensively in medicine. chemicea.comscielo.br Levofloxacin (B1675101), the S-(-) isomer of ofloxacin (B1677185), is a third-generation fluoroquinolone known for its activity against both Gram-positive and Gram-negative bacteria. medchemexpress.eudrugbank.com The efficacy and safety of any pharmaceutical drug, including Levofloxacin, are contingent on its purity.
The study of impurities and related substances is a cornerstone of pharmaceutical research and development. researchgate.net In the context of fluoroquinolones, research is focused on enhancing potency, optimizing pharmacokinetics, and minimizing adverse reactions. nih.gov A crucial part of this research involves identifying and controlling impurities that may arise during the synthesis or degradation of the active pharmaceutical ingredient (API). Defluoro Levofloxacin is one such compound, classified as a known impurity of Levofloxacin. clearsynth.compharmaffiliates.com Its presence, even in trace amounts, must be monitored to ensure the quality and consistency of the final drug product.
Significance as a Levofloxacin Analog and Research Standard
The primary role of this compound in academic and industrial laboratories is as a reference standard. fishersci.com It is officially recognized in pharmacopeias, such as the United States Pharmacopeia (USP), where it is listed as "Levofloxacin Related Compound F". clearsynth.comusp.org It is also designated as "Levofloxacin EP Impurity D" by the European Pharmacopoeia. chemicea.comsynzeal.com
As a research standard, this compound is indispensable for the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC). synzeal.commerckmillipore.com These methods are designed to separate and quantify Levofloxacin from its potential impurities in drug formulations. clearsynth.comnih.gov By using a precisely characterized sample of this compound, analysts can confirm the identity of the impurity peak in a chromatogram and accurately determine its concentration. merckmillipore.com This ensures that commercial preparations of Levofloxacin meet the stringent purity requirements set by regulatory authorities. clearsynth.com The availability of this compound as a certified reference material underpins the quality control (QC) processes essential for pharmaceutical manufacturing. clearsynth.com
Chemical Compound Information
The table below provides a list of chemical compounds mentioned in this article.
| Compound Name | Synonym(s) |
| This compound | 9-Desfluoro Levofloxacin, Levofloxacin EP Impurity D, Levofloxacin USP Related Compound F clearsynth.comchemicea.comsynzeal.com |
| Levofloxacin | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid nih.gov |
| Ofloxacin | Racemic mixture of Levofloxacin and its R-(+) isomer drugbank.com |
Chemical Identification
Detailed identifiers for this compound are provided in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylic acid nih.gov |
| CAS Number | 117620-85-6 nih.gov |
| Molecular Formula | C₁₈H₂₁N₃O₄ scbt.comnih.gov |
| Molecular Weight | 343.38 g/mol scbt.comlgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151845 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-85-6 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-DESFLUORO LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Approaches
The de novo synthesis of Defluoro Levofloxacin (B1675101) involves the systematic construction of the molecule from basic chemical precursors. This method allows for precise control over the stereochemistry and substitution patterns of the final product.
Precursor Compounds and Reaction Pathways
The foundational step in the de novo synthesis is the formation of the tricyclic oxazinoquinoline core. A common pathway commences with the condensation of 2,4,5-trifluoro-3-hydroxybenzoic acid and (S)-2-amino-1-propanol. This reaction, typically conducted in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures, establishes the essential framework of the molecule. An alternative starting point involves the functionalization of N-(tert-butoxycarbonyl)-3,4-difluoroaniline. rsc.org
Subsequent to the core formation, the synthesis proceeds through a series of reactions to introduce the necessary functional groups. A crucial step is the introduction of the 4-methylpiperazinyl group at a specific position on the quinoline (B57606) ring system.
Key Intermediates in De Novo Synthesis
Throughout the de novo synthesis, several key intermediates are formed. Following the initial condensation, an oxazinoquinoline backbone is generated. Another critical intermediate is formed after the introduction of the piperazine (B1678402) ring, leading to a precursor that is ready for the final cyclization and functional group manipulations. For instance, diethyl [(-)-7,8-difluoro-3-methyl-2,3-dihydro-4H- scispace.comresearchgate.net benzoxazin-4-yl]methylenemalonate is a key intermediate in the synthesis of Levofloxacin, and analogous intermediates are crucial in the de novo synthesis of its defluorinated counterpart. rsc.org
Specific Reagents and Reaction Conditions
The successful synthesis of Defluoro Levofloxacin relies on the precise application of specific reagents and carefully controlled reaction conditions. The introduction of the 4-methylpiperazinyl group is often achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction. scispace.com This transformation typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) at high temperatures. scispace.com
The cyclization to form the final tricyclic system often involves the use of a strong acid catalyst. For example, a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid can be used to facilitate this ring-closing reaction. rsc.org
| Reaction Step | Reagents and Conditions | Purpose |
| Oxazinoquinoline formation | 2,4,5-trifluoro-3-hydroxybenzoic acid, (S)-2-amino-1-propanol, DMF, 120°C | Forms the core tricyclic structure |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110°C | Introduces the 4-methylpiperazinyl group |
| Cyclization | Acetic anhydride, Concentrated sulfuric acid, 50-60°C | Forms the final pyridobenzoxazine ring |
Derivatization from Levofloxacin or Related Fluoroquinolones
An alternative and more direct route to this compound involves the chemical modification of Levofloxacin itself or other closely related fluoroquinolone antibiotics. This approach focuses on the selective removal of the fluorine atom.
Defluorination Strategies
Several strategies have been developed to achieve the defluorination of Levofloxacin. These methods can be broadly categorized into chemical reduction and hydrolysis. Chemical reduction methods may employ reducing agents that selectively target the carbon-fluorine bond. mdpi.com Hydrolytic methods, on the other hand, utilize aqueous basic conditions to replace the fluorine atom. For example, treating Levofloxacin with aqueous sodium hydroxide (B78521) (1–2 M) at elevated temperatures (80–100°C) can lead to the substitution of the fluorine atom with a hydroxyl group, which can then be further manipulated. scispace.com
| Parameter | Optimal Range | Yield (%) | Purity (%) |
| NaOH Concentration | 1.5–2.0 M | 78–82 | 95–97 |
| Temperature | 90–95°C | 85 | 98 |
| Reaction Time | 5 hours | 80 | 96 |
Table based on data for the hydrolytic defluorination of a Levofloxacin intermediate. scispace.com
Photocatalytic Defluorination Mechanisms
A more recent and environmentally conscious approach to defluorination is through photocatalysis. This method utilizes light energy in conjunction with a photocatalyst to initiate the degradation and defluorination of fluoroquinolones.
The mechanism of photocatalytic defluorination is a complex process that involves several key steps. mdpi.comtandfonline.com Initially, the Levofloxacin molecule adsorbs onto the surface of the photocatalyst, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). mdpi.comnih.gov Upon irradiation with light of a suitable wavelength (often visible light), the photocatalyst becomes excited, generating electron-hole pairs. rsc.orgrsc.org
The photogenerated electrons can then be transferred to adsorbed oxygen molecules, creating superoxide (B77818) radical anions (•O₂⁻). mdpi.commdpi.com These highly reactive species, along with photogenerated holes (h⁺), are believed to play a crucial role in the subsequent degradation of the Levofloxacin molecule. mdpi.comnih.gov The process can involve hydroxylation, demethylation, decarboxylation, and ultimately, the cleavage of the carbon-fluorine bond, leading to defluorination. tandfonline.comscispace.comresearchgate.net The formation of a surface complex between Levofloxacin and the photocatalyst is a critical step, as it facilitates the efficient transfer of charge required for the reaction to proceed. nih.gov Studies have shown that reductive defluorination is a key pathway in the photocatalytic degradation of similar fluoroquinolones like ciprofloxacin (B1669076). core.ac.uk
Acid/Base Hydrolytic Defluorination
The removal of the fluorine atom from the fluoroquinolone structure can be achieved through hydrolysis, particularly under alkaline conditions. This process, known as hydrolytic defluorination, typically involves the substitution of the fluorine atom with a hydroxyl group. nih.gov The degradation of levofloxacin when exposed to various stress factors can lead to products arising from this substitution. nih.gov While this reaction is often a degradation pathway, it can be controlled for synthetic purposes. For instance, syntheses of related quinolones can involve a basic hydrolysis step using an alkali in an aqueous or mixed-solvent system. wipo.intgoogle.com This highlights the general applicability of alkaline conditions to induce hydrolytic C-F bond cleavage in the fluoroquinolone core.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | Aqueous alkali (e.g., NaOH) | Substitution of fluorine with a hydroxyl group | nih.gov |
| Photolytic Hydrolysis | Solar simulator in water | Formation of hydroxylated defluorination products | nih.govmdpi.com |
Nucleophilic Substitution and Dehalogenation Reactions
The primary mechanistic route for the synthesis of this compound is through nucleophilic aromatic substitution (SNAr). smolecule.com This reaction involves a nucleophile attacking the electron-deficient aromatic ring at the carbon atom bonded to the fluorine, which acts as a leaving group. smolecule.com The reaction proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. smolecule.comharvard.edu The stability of this intermediate is enhanced by the electron-withdrawing groups within the fluoroquinolone structure, such as the carbonyl group and the heterocyclic nitrogen. smolecule.com
Several factors critically influence the efficiency of this reaction:
Temperature: Higher temperatures generally increase the reaction rate, with an optimal range often cited between 80-85°C for the formation of defluorinated impurities under controlled conditions. smolecule.com
Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective as they stabilize the nucleophile and reduce the transition state energy. smolecule.com
Nucleophile: The choice of nucleophile is crucial and determines the efficiency and selectivity of the defluorination. smolecule.com Hydroxide ions, for example, can act as effective nucleophiles in this substitution. mdpi.com
An alternative pathway for C-F bond cleavage is reductive dehalogenation. mdpi.comresearchgate.net This process is often observed during photolysis or photodegradation, where the interaction of the fluoroquinolone molecule with light promotes the reduction and removal of the fluorine atom. mdpi.commdpi.com
| Reaction Type | Mechanism | Key Reagents/Conditions | Typical Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | SNAr (Addition-Elimination) | Nucleophile (e.g., OH⁻), Polar aprotic solvent (e.g., DMSO), 80-85°C | Replacement of F with nucleophile | mdpi.comsmolecule.com |
| Reductive Dehalogenation | Photochemical Reduction | Solar light / UV light | Replacement of F with H | mdpi.comresearchgate.netmdpi.com |
Other Chemical Modification Reactions
Beyond defluorination, the levofloxacin core can undergo a variety of chemical modifications to produce a wide range of derivatives. These reactions target different functional groups on the molecule, including the piperazine ring, the quinolone carbonyl, and the carboxylic acid.
The levofloxacin molecule is susceptible to oxidation, with the piperazine ring being a particularly reactive site. researchgate.netmdpi.com Electrochemical oxidation using advanced processes can generate highly reactive species like hydroxyl radicals (•OH), which attack the molecule. nih.govmdpi.com These attacks can lead to hydroxylation of the piperazine ring, decarboxylation, and even defluorination. nih.govmdpi.com A common and well-documented transformation is the oxidation of the tertiary nitrogen atom in the N-methylpiperazine ring to form Levofloxacin N-oxide. nih.govresearchgate.net This product is frequently observed when levofloxacin solutions are exposed to daylight. nih.govresearchgate.net
| Oxidation Method | Reactive Species/Reagent | Reaction Site | Major Product(s) | Reference |
|---|---|---|---|---|
| Photochemical Oxidation | Daylight/Sunlight | N-methylpiperazine ring | Levofloxacin N-oxide | nih.govresearchgate.net |
| Electrochemical Oxidation | Hydroxyl radicals (•OH) | Piperazine ring, Quinolone core | Hydroxylated derivatives, Decarboxylated products | nih.govmdpi.com |
| Advanced Oxidation Process (AOP) | Ozone (O₃), •OH | Piperazine ring | Hydroxylated products, N-oxides | researchgate.net |
Dehalogenation of fluoroquinolones can be achieved through reductive processes. researchgate.net Photochemical reactions, in particular, can promote reductive dehalogenation, where the fluorine atom is replaced by a hydrogen atom. mdpi.comresearchgate.net This transformation is a recognized degradation pathway for fluoroquinolones under irradiation. mdpi.com
| Reaction Type | Conditions | Reaction Site | Outcome | Reference |
|---|---|---|---|---|
| Reductive Dehalogenation | Photolysis (UV/Solar Light) | C-F bond | Replacement of Fluorine with Hydrogen | mdpi.comresearchgate.netmdpi.com |
Alkylation reactions are employed to synthesize novel levofloxacin derivatives, primarily by modifying the piperazine moiety. mdpi.com The nitrogen atom of the piperazine ring can act as a nucleophile, reacting with various alkylating agents. For instance, N-desmethyl levofloxacin can be reacted with substituted thienylethyl bromides in the presence of a base like sodium bicarbonate to yield N-alkylated derivatives. nih.gov This approach allows for the introduction of diverse substituents at the piperazine ring. nih.gov The alkylation of thiol groups in heteroaryl moieties previously attached to the levofloxacin core is another strategy to create more complex derivatives. mdpi.com
| Starting Material | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-desmethyl levofloxacin | Thienylethyl bromide derivatives | NaHCO₃, DMF, Room Temp. | N-alkylated levofloxacin analogs | nih.gov |
| Levofloxacin derivative | Benzyl bromide | Base | N-benzylated piperazine derivative | nih.gov |
| Thiol-modified levofloxacin hybrid | Alkyl halide | Base | S-alkylated heteroaryl derivative | mdpi.com |
The C-3 carboxylic acid group of levofloxacin is a key site for derivatization through condensation reactions. rsc.orgimpactfactor.org A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an active ester, which then reacts with an amine or hydrazine (B178648). impactfactor.orgproquest.com For example, levofloxacin can be reacted with hydrazine hydrate (B1144303) to form levofloxacin hydrazide. rsc.orggrafiati.comresearchgate.net This hydrazide is a versatile intermediate that can be condensed with a wide range of aldehydes and ketones to produce hydrazone derivatives (Schiff's bases). rsc.orgresearchgate.net Alternatively, the carboxylic acid can be coupled directly with amines using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (B26582) (HOBT) to form amides. proquest.com
The Mannich reaction is another powerful tool for modifying the levofloxacin structure. researchgate.netnih.gov This multicomponent reaction typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.net Schiff bases synthesized from levofloxacin derivatives can be used in Mannich reactions with formaldehyde and phenols to create complex, polymeric structures. mdpi.com These reactions provide a route to novel fused hybrids and other derivatives with significant structural diversity. mdpi.comnih.gov
| Reaction Type | Levofloxacin Precursor | Key Reagents | Product Class | Reference |
|---|---|---|---|---|
| Condensation (Hydrazone formation) | Levofloxacin hydrazide | Aldehydes or Ketones, Acetic Acid | Hydrazones (Schiff's bases) | rsc.orgresearchgate.net |
| Condensation (Amide formation) | Levofloxacin | Amines, DCC, HOBT | Carboxamides | proquest.com |
| Mannich Reaction | Levofloxacin-triazole-Schiff base | Formaldehyde, Phenols | Polymeric Mannich bases | mdpi.comresearchgate.net |
| Condensation (Fused heterocycle) | Levofloxacin | o-phenylenediamine, PPA | Fused benzimidazole (B57391) derivatives | mdpi.comnih.gov |
Chiral Synthesis Considerations
The stereochemistry of this compound is a critical determinant of its biological activity, with the (S)-enantiomer being the pharmacologically active isomer. Consequently, synthetic strategies are designed to be highly enantioselective, ensuring the production of the desired stereoisomer in high purity. The chiral center in this compound is located at the C-3 position of the oxazine (B8389632) ring. The approaches to establishing this stereocenter can be broadly categorized into two main strategies: the use of a chiral pool of starting materials and the application of asymmetric catalysis or resolution.
A prevalent and efficient method for the asymmetric synthesis of the core structure of this compound involves starting from a readily available chiral precursor. (S)-Alaninol, derived from the natural amino acid L-alanine, serves as a common and effective chiral building block. This approach directly incorporates the required (S)-stereochemistry at the outset of the synthesis, which is then carried through subsequent reactions to form the tricyclic core. A reported synthesis for a closely related compound, Ofloxacin (B1677185), which shares the same core structure, utilizes (S)-alaninol to achieve the desired stereochemistry. nih.gov This method provides a straightforward and cost-effective route to the enantiomerically pure framework.
Another significant strategy in the chiral synthesis of compounds structurally similar to this compound is the use of chemoenzymatic methods. These methods leverage the high stereoselectivity of enzymes to resolve racemic intermediates or to perform asymmetric transformations. For the synthesis of the key precursor, (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b] nih.govoxazine, which is analogous to the defluoro counterpart, several enzymatic strategies have been explored. These include the kinetic resolution of racemic alcohols or amines and the asymmetric reduction of prochiral ketones.
One such chemoenzymatic approach involves the bioreduction of 1-(2-nitrophenoxy)propan-2-ones. The use of specific alcohol dehydrogenases (ADHs) can lead to the formation of the desired (S)-alcohols with high enantiomeric excess (e.e.). For instance, the alcohol dehydrogenase from Rhodococcus ruber (ADH-A) has been shown to be effective in producing the (S)-enantiomer of the corresponding alcohol precursor.
Lipase-catalyzed kinetic resolutions are also a powerful tool. In this method, a racemic mixture of a precursor, such as a racemic alcohol, is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms, both in high enantiomeric purity. The following table summarizes representative results from chemoenzymatic resolutions for the synthesis of a chiral precursor analogous to that of this compound.
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) of Product | Conversion (%) |
| Candida antarctica Lipase B (CALB) | Racemic 1-(aryloxy)propan-2-amine | (S)-amine | 90-99% | ~50 |
| Alcohol Dehydrogenase (ADH-A) | 1-(2-nitrophenoxy)propan-2-one | (S)-1-(2-nitrophenoxy)propan-2-ol | >99% | High |
Note: The data presented in this table is for the synthesis of chiral precursors for the closely related compound, levofloxacin, and is considered analogous for the synthesis of this compound precursors.
These enzymatic methods offer the advantages of high selectivity, mild reaction conditions, and environmental compatibility, making them attractive for the industrial-scale production of enantiomerically pure intermediates for this compound. The choice of synthetic strategy often depends on factors such as cost, scalability, and the desired level of enantiomeric purity.
Mechanism of Action and Biological Activity Research
Molecular Mechanism of Action in Bacterial Systems
Defluoro Levofloxacin (B1675101), like other quinolones, inhibits bacterial DNA gyrase. smolecule.comguidechem.com This enzyme is essential for the process of DNA replication, introducing negative supercoils into the DNA to relieve torsional strain during the unwinding of the double helix. toku-e.com By inhibiting DNA gyrase, the compound prevents the proper supercoiling of DNA, which halts DNA replication and ultimately leads to bacterial cell death. medchemexpress.comguidechem.comtoku-e.com DNA gyrase is the primary target of quinolones in many Gram-negative bacteria. nih.gov
The compound also targets and inhibits bacterial topoisomerase IV. smolecule.comtargetmol.commedchemexpress.com This enzyme plays a crucial role in the segregation of newly replicated chromosomes. toku-e.com Following a round of DNA replication, the two daughter DNA circles are interlinked, or catenated. Topoisomerase IV specializes in decatenating this linked DNA, allowing the chromosomes to separate into the daughter cells during cell division. nih.govtoku-e.com Inhibition of topoisomerase IV prevents this separation, blocking cell division and resulting in a bactericidal effect. toku-e.com This enzyme is often the primary target for quinolones in Gram-positive bacteria. nih.gov
The bactericidal activity of quinolones is a result of the formation of a stable ternary complex consisting of the enzyme (either DNA gyrase or topoisomerase IV), the bacterial DNA, and the quinolone molecule itself. nih.gov The enzyme first binds to and cleaves a segment of the DNA. The quinolone then intercalates into the cleaved DNA and binds to the enzyme, stabilizing this "cleavage complex". nih.gov This stabilization prevents the enzyme from resealing the double-strand break it created, effectively trapping the enzyme on the DNA. nih.gov These stabilized complexes act as potent roadblocks to the progression of DNA replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and the initiation of cell death pathways. nih.gov
Inhibition of Bacterial Topoisomerase IV
In Vitro Antibacterial Activity Studies
Research on des-fluoro(6) quinolones, a class to which Defluoro Levofloxacin belongs, provides insight into its potential antibacterial spectrum. Studies on compounds like BMS-284756 and DX-619, which also lack the C-6 fluorine, demonstrate a broad range of activity. nih.govnih.gov
Des-fluoro(6) quinolones have shown potent activity against a variety of Gram-positive bacteria, including strains resistant to other antibiotics. nih.govnih.gov The compound DX-619, for instance, was particularly effective against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, BMS-284756 was often the most active quinolone tested against staphylococci, streptococci, and pneumococci, including penicillin-resistant strains. nih.gov
Interactive Table: In Vitro Activity of Des-Fluoro(6) Quinolones against Gram-Positive Bacteria
| Organism (No. of Strains) | Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Source |
| Staphylococcus aureus (Methicillin-Susceptible) | DX-619 | ≤0.008 | 0.015 | nih.gov |
| Staphylococcus aureus (Methicillin-Resistant, Ciprofloxacin-Susceptible) | DX-619 | ≤0.008 | 0.008 | nih.gov |
| Staphylococcus aureus (Methicillin-Resistant, Ciprofloxacin-Resistant) | DX-619 | 0.25 | 0.5 | nih.gov |
| Streptococcus pneumoniae (Penicillin-Susceptible) | DX-619 | 0.015 | 0.015 | nih.gov |
| Streptococcus pneumoniae (Penicillin-Resistant) | DX-619 | 0.03 | 0.03 | nih.gov |
| Streptococcus pyogenes | DX-619 | 0.015 | 0.015 | nih.gov |
| Enterococcus faecalis (Vancomycin-Susceptible) | DX-619 | 0.12 | 0.25 | nih.gov |
| Enterococcus faecalis (Vancomycin-Resistant) | DX-619 | 0.25 | 0.5 | nih.gov |
| Enterococcus faecium (Vancomycin-Resistant) | BMS-284756 | 2 | 4 | nih.gov |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Studies indicate that des-fluoro(6) quinolones also possess activity against Gram-negative bacteria. nih.govnih.gov BMS-284756 inhibited 90% to 100% of Enterobacteriaceae strains at concentrations of ≤4 μg/ml. nih.gov However, activity against certain non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa can be more variable. nih.govnih.gov
Interactive Table: In Vitro Activity of a Des-Fluoro(6) Quinolone against Gram-Negative Bacteria
| Organism (No. of Strains) | Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Source |
| Escherichia coli | BMS-284756 | 0.03 | 0.06 | nih.gov |
| Klebsiella pneumoniae | BMS-284756 | 0.03 | 0.06 | nih.gov |
| Enterobacter cloacae | BMS-284756 | 0.06 | 0.12 | nih.gov |
| Proteus mirabilis | BMS-284756 | 0.12 | 0.25 | nih.gov |
| Haemophilus influenzae | BMS-284756 | ≤0.008 | ≤0.008 | nih.gov |
| Moraxella catarrhalis | BMS-284756 | 0.015 | 0.03 | nih.gov |
| Pseudomonas aeruginosa | BMS-284756 | 2 | 8 | nih.gov |
| Acinetobacter spp. | BMS-284756 | 0.5 | 1 | nih.gov |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Activity against Atypical Pathogens and Anaerobes
Levofloxacin, a third-generation fluoroquinolone, demonstrates a broad spectrum of activity that includes atypical respiratory pathogens. These organisms, such as Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila, are significant causes of community-acquired pneumonia. pathway.md Levofloxacin is effective against these atypical pathogens and is indicated for the treatment of respiratory infections where they are suspected. pathway.mddroracle.ai Clinical studies have shown high success rates for levofloxacin in treating community-acquired pneumonia caused by Chlamydophila pneumoniae and Mycoplasma pneumoniae. droracle.ai
While levofloxacin has improved activity against anaerobic bacteria compared to older fluoroquinolones, it is not typically considered a first-line agent for anaerobic infections. nih.gov However, its activity against certain anaerobes contributes to its utility in mixed infections. One study comparing delafloxacin (B1662383) to levofloxacin against 96 anaerobic and some microaerophilic isolates found that delafloxacin had strikingly lower minimum inhibitory concentrations (MICs). nih.gov For instance, the delafloxacin MIC90 was significantly lower than levofloxacin's against various anaerobic groups, highlighting its potential advantage in treating mixed anaerobic-aerobic infections. nih.gov
Comparative In Vitro Efficacy with Related Fluoroquinolones
The in vitro efficacy of this compound and its parent compound, levofloxacin, has been compared with other fluoroquinolones against a variety of bacterial isolates. The absence of the fluorine atom in this compound generally leads to reduced potency compared to levofloxacin. smolecule.com
Studies comparing levofloxacin with other fluoroquinolones have yielded varied results depending on the bacterial species. For example, in one study, delafloxacin showed greater in vitro potency than levofloxacin and ciprofloxacin (B1669076) against Staphylococcus aureus and coagulase-negative Staphylococcus. bjid.org.br Against Pseudomonas aeruginosa, delafloxacin was also found to be more potent than other tested fluoroquinolones. bjid.org.br However, against Enterobacter cloacae, there was no significant difference in activity between delafloxacin and ciprofloxacin. bjid.org.br
Another study focusing on Streptococcus pneumoniae from bacterial keratitis found that the fourth-generation fluoroquinolone, moxifloxacin (B1663623), was more effective than gatifloxacin, levofloxacin, ofloxacin (B1677185), and ciprofloxacin based on MIC values. nih.gov Specifically, moxifloxacin had lower MIC50 and MIC90 values compared to the other fluoroquinolones tested. nih.gov
A study on clinical isolates over a year period showed that ciprofloxacin, ofloxacin, pefloxacin, and another fluoroquinolone were generally equally potent against isolates like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. academicjournals.org
The following table provides a summary of comparative MIC data for levofloxacin and other fluoroquinolones against various pathogens from a study on isolates from acute bacterial skin and skin-structure infections and osteomyelitis. bjid.org.brscielo.br
Assessment of Antimicrobial Activity Decrease during Degradation
The degradation of fluoroquinolones can lead to a decrease in their antimicrobial activity. However, the extent of this decrease varies between different compounds and their degradation products.
A study investigating the photodegradation of several fluoroquinolones found that for ofloxacin and levofloxacin, the photodegradation products retained antimicrobial activity against Escherichia coli, Enterobacter cloacae, and Klebsiella oxytoca. nih.gov In contrast, no detectable antimicrobial activity was observed for the photodegradation products of ciprofloxacin. nih.govscielo.br Research suggests that dealkylated degradation products have significantly lower antimicrobial activity than defluorinated products. scielo.br
A separate study on the degradation of levofloxacin using a TiO2-based photocatalytic system showed that transformations on the piperazinyl ring, carboxylic acid, and cyclic ether moieties were linked to a decrease in antimicrobial activity. mdpi.com The study also noted that around 87% of levofloxacin is excreted unchanged after consumption and is resistant to conventional wastewater treatment methods. mdpi.com
Mechanisms of Bacterial Resistance
Bacterial resistance to fluoroquinolones, including levofloxacin and by extension this compound, is a significant clinical concern. The primary mechanisms of resistance involve genetic mutations in the target enzymes, DNA gyrase and topoisomerase IV, as well as alterations in drug efflux systems. drugbank.comnih.gov
Genetic Mutations in DNA Gyrase
DNA gyrase, a type II topoisomerase found in bacteria, is a primary target for fluoroquinolones, especially in Gram-negative bacteria. drugbank.comnih.gov Resistance commonly arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govnih.gov These mutations alter the enzyme's structure, reducing its affinity for the drug. nih.gov
In Escherichia coli, mutations in gyrA are a hallmark of fluoroquinolone resistance. nih.gov Similarly, in Proteus mirabilis, double mutations in both gyrA (at positions S83R or -I) and parC are associated with decreased susceptibility and resistance. nih.govnih.gov Interestingly, mutations in gyrB have been frequently associated with high-level fluoroquinolone resistance in P. mirabilis. nih.govnih.gov In Moraxella catarrhalis, mutations in both gyrA and gyrB have been linked to low-level resistance to levofloxacin. dovepress.com
Genetic Mutations in Topoisomerase IV
Topoisomerase IV, another type II topoisomerase, is the primary target for fluoroquinolones in many Gram-positive bacteria and a secondary target in Gram-negative bacteria. nih.gov Similar to DNA gyrase, resistance-conferring mutations occur in the QRDRs of the parC and parE genes, which encode the subunits of topoisomerase IV. nih.govnih.govnih.gov
In Gram-negative bacteria like E. coli, mutations in parC often occur after an initial mutation in gyrA, leading to higher levels of resistance. nih.govbrieflands.com Studies have shown that a significant percentage of gyrA mutants in E. coli also harbor parC mutations. nih.gov The accumulation of mutations in both gyrA and parC is correlated with higher minimum inhibitory concentration (MIC) levels for fluoroquinolones. brieflands.com In Proteus mirabilis, mutations in parC (at position S80R or -I) in conjunction with gyrA mutations are linked to resistance. nih.govnih.gov
The following table summarizes common mutations in DNA gyrase and topoisomerase IV associated with fluoroquinolone resistance.
Efflux Pump Alterations
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to resistance. nih.gov Overexpression of these pumps is a significant mechanism of resistance to fluoroquinolones. nih.govfrontiersin.org
In Escherichia coli, increased levels of the AcrAB-TolC multidrug efflux pump are associated with fluoroquinolone resistance. nih.gov In Stenotrophomonas maltophilia, the overexpression of efflux systems like SmeVWX is a major contributor to levofloxacin resistance. mdpi.com Studies on Acinetobacter baumannii have shown that overexpression of efflux pumps, such as AdeABC, is a key mechanism of fluoroquinolone resistance, with many resistant strains showing the activity of two or more different pumps. frontiersin.org
Efflux pump inhibitors (EPIs) can reverse this resistance mechanism. For instance, in Mycobacterium abscessus, EPIs like verapamil (B1683045) and reserpine (B192253) have been shown to increase susceptibility to levofloxacin by inhibiting efflux pump activity. nih.govnih.govresearchgate.net This suggests that the overexpression of efflux-related genes is associated with the development of levofloxacin resistance in this organism. nih.govnih.gov
Cross-Resistance Patterns within Fluoroquinolone Classes
The development of bacterial resistance to one fluoroquinolone can often lead to decreased susceptibility to other drugs within the same class, a phenomenon known as cross-resistance. This is primarily due to shared mechanisms of resistance, such as mutations in the target enzymes DNA gyrase and topoisomerase IV, or the overexpression of efflux pumps that expel multiple drugs from the bacterial cell. nih.govnih.gov
Research into the specific cross-resistance patterns for this compound is limited. However, studies on analogous fluoroquinolones provide insights into expected behaviors. For instance, considerable cross-resistance is typically observed among fluoroquinolones when bacteria acquire two or more key mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) genes. nih.gov Strains of Streptococcus pneumoniae with such mutations have shown cross-resistance to ciprofloxacin, gatifloxacin, levofloxacin, and moxifloxacin. nih.gov
It is noted that structural analogs of levofloxacin that lack the fluorine atom at position 9 generally exhibit reduced antibacterial potency. This suggests that the activity of this compound could be significantly compromised in bacteria that have already developed resistance to more potent fluoroquinolones like levofloxacin or ciprofloxacin. For example, in Escherichia coli, the emergence of a ParC mutation due to ciprofloxacin exposure can greatly increase the Minimum Inhibitory Concentration (MIC) of levofloxacin, indicating a high level of cross-resistance. dovepress.com
While direct experimental data on this compound is scarce, it is reasonable to hypothesize that its efficacy would be limited against bacterial isolates that are already resistant to other fluoroquinolones, especially those with high-level resistance conferred by multiple target site mutations or robust efflux pump activity.
Table 1: Illustrative Cross-Resistance Patterns in Fluoroquinolones (Hypothetical for this compound) Note: This table is based on general principles of fluoroquinolone cross-resistance, as direct data for this compound is not available.
| Bacterial Species | Resistance to Primary Fluoroquinolone | Expected Activity of this compound |
| Streptococcus pneumoniae | High-level Levofloxacin resistance (gyrA and parC mutations) | Likely Inactive |
| Pseudomonas aeruginosa | Ciprofloxacin resistance (efflux pump overexpression) | Potentially Reduced Activity |
| Escherichia coli | Nalidixic acid resistance (single gyrA mutation) | Potentially Reduced Activity |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) with Ciprofloxacin resistance | Likely Inactive |
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
The combination of antimicrobial agents is a strategy often employed to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. The interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the effect is less than the individual effects), or indifferent.
Fluoroquinolones, including levofloxacin, have been studied in combination with various other antibiotic classes.
With Beta-Lactams: Combinations of a beta-lactam and a fluoroquinolone have been shown to be beneficial. For example, the combination of levofloxacin and ceftriaxone (B1232239) has demonstrated effectiveness against multidrug-resistant Streptococcus pneumoniae. infectweb.com Similarly, synergy between levofloxacin and piperacillin/tazobactam has been reported against fluoroquinolone-resistant Pseudomonas aeruginosa isolates. nih.gov The combination of meropenem (B701) and levofloxacin has also been shown to be synergistic in both kill rate and resistance suppression against P. aeruginosa. researchgate.net
With Macrolides: The interaction between fluoroquinolones and macrolides can vary. Studies have shown that combinations of newer macrolides like clarithromycin (B1669154) and azithromycin (B1666446) with levofloxacin can result in synergy against Legionella species. nih.gov
With Rifampin: The combination of fluoroquinolones with rifampin has produced inconsistent results. While recommended for some staphylococcal infections, studies have shown both synergy and antagonism. medchemexpress.comdrugbank.com For instance, in treating drug-resistant Staphylococcus aureus, the combination of levofloxacin and rifampin showed synergy in 20.0% of isolates, but antagonism was also observed. medchemexpress.comnih.gov
With Other Agents: The combination of levofloxacin with a probiotic, Clostridium butyricum MIYAIRI 588, was found to enhance the efficacy of immune checkpoint inhibitors in a mouse model, suggesting complex interactions beyond direct antibacterial effects. nih.gov
Given that this compound is an analog of levofloxacin, it might exhibit similar interaction patterns. However, without direct experimental evidence, these remain extrapolations.
Table 2: Summary of Investigated Interactions with Levofloxacin (as a proxy for this compound) Note: This table summarizes findings for Levofloxacin, as direct data for this compound is not available.
| Combination Agent Class | Example Agent | Target Organism | Observed Interaction |
| Beta-Lactam (Cephalosporin) | Ceftriaxone | Streptococcus pneumoniae | Synergy infectweb.com |
| Beta-Lactam (Penicillin + Inhibitor) | Piperacillin/Tazobactam | Pseudomonas aeruginosa | Synergy nih.gov |
| Beta-Lactam (Carbapenem) | Meropenem | Pseudomonas aeruginosa | Synergy researchgate.net |
| Macrolide | Azithromycin, Clarithromycin | Legionella spp. | Synergy nih.gov |
| Rifamycin | Rifampin | Staphylococcus aureus | Synergy and Antagonism medchemexpress.comnih.gov |
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For Defluoro Levofloxacin (B1675101) and related quinolone structures, QSAR analyses provide predictive models for their antimicrobial effects.
In silico QSAR analyses have been employed to differentiate between the structures of Levofloxacin and its derivatives, including Defluoro Levofloxacin. mdpi.comresearchgate.net These studies translate the two-dimensional molecular structures into numerical descriptors. researchgate.net Among the various topological indices used, the Wiener (W), Balaban (J), Detour (Ip), and Electropy (€) indices have been applied. mdpi.comresearchgate.net
Research indicates that the Balaban and Electropy indices are particularly informative and exhibit low degeneracy, making them effective for distinguishing between closely related fluoroquinolone structures. mdpi.com Comparative analysis of these indices reveals that the structure of 9-defluorinated Levofloxacin is very similar to that of the parent Levofloxacin. mdpi.com Two-dimensional diagrams plotting these indices can visually represent the structure-activity relationships, grouping structurally similar compounds like Levofloxacin and its defluorinated analogue in close proximity on the diagram field. mdpi.com The use of such descriptors is foundational to building models that can predict the biological activity of new derivatives. mdpi.comresearchgate.net
Table 1: Molecular Descriptors Used in QSAR Analysis of Levofloxacin Derivatives
| Descriptor Type | Specific Index | Application in Fluoroquinolone Analysis | Reference |
|---|---|---|---|
| Topological | Wiener (W) Index | Used to translate molecular structures into numerical values for comparison. | mdpi.comresearchgate.net |
| Topological | Balaban (J) Index | Found to be highly informative with low degeneracy for differentiating structures. | mdpi.com |
| Topological | Detour (Ip) Index | Applied in creating 2D "structure-activity" diagrams. | mdpi.comresearchgate.net |
This table summarizes molecular descriptors and their application as discussed in the referenced literature.
The molecular descriptors used in QSAR models are not arbitrary; they correlate with fundamental physicochemical properties of the molecule. Topological indices have been shown to have a satisfactory correlation with both steric and electronic parameters. mdpi.com
Steric Parameters : These relate to the size and shape of the molecule. Descriptors like the Balaban index show a correlation with properties such as molecular volume and molecular surface area. mdpi.com Minimizing the repulsion energy between atomic groups (a steric factor) is a key aspect of designing ligand poses in computational studies. mdpi.com
Electronic Parameters : These describe the electronic makeup of the molecule. Topological indices also correlate with electronic properties including ionization potential, electron affinity, and polarizability. mdpi.com For instance, the Electropy index provides supplementary information specifically about the electron density distribution within the molecule, which is determined through quantum chemical calculations. mdpi.com Other electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), have been used to establish QSAR models for the genotoxic potential of quinolone antibacterials. pku.edu.cn
This correlation allows QSAR models to implicitly capture how changes in molecular size, shape, and electron distribution—such as the removal of a fluorine atom—can impact biological activity.
Application of Molecular Descriptors (e.g., Wiener, Balaban, Detour, Electropy Indices)
Molecular Docking and Binding Mechanism Predictions
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. mdpi.comresearchgate.net These methods are crucial for visualizing the binding mechanisms of fluoroquinolones at the molecular level.
For this compound, molecular docking studies model its interaction with the active sites of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are the primary targets for quinolone antibiotics. nih.govnih.gov Using software such as AutoDockTools and Autodock Vina, three-dimensional models of the ligand-receptor complexes are generated. mdpi.comresearchgate.net
The simulations involve docking the inhibitor molecule into the quinolone resistance-determining region (QRDR) of the enzyme's subunits, such as the GyrA subunit of DNA gyrase. mdpi.comnih.gov The goal is to identify the most favorable binding poses, which are characterized by the lowest binding energy. researchgate.net The results of these simulations indicate that the 9-defluorinated structure of Levofloxacin closely resembles the parent compound in terms of its binding characteristics, including the spectrum of low-energy minima and binding constant (Kb) values. mdpi.comresearchgate.net This suggests a similar mechanism of action at the enzyme's active site. mdpi.com
Docking studies are instrumental in identifying the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. mdpi.com For Levofloxacin derivatives, including the defluorinated form, the binding is characterized by interactions with key residues in the topoisomerase structure. mdpi.comresearchgate.net
3D models show that the contact regions involve key amino acid residues such as Serine-79 (SER-79). mdpi.comresearchgate.net In E. coli, the most commonly mutated residues conferring quinolone resistance are Ser83 and Asp87 in GyrA, which are known to be critical for quinolone binding. nih.gov A non-catalytic magnesium ion often acts as a bridge, facilitating hydrogen bonding between the quinolone molecule and these serine and aspartate residues. nih.gov
Furthermore, the interactions are not limited to amino acids; the ligand also forms bonds with DNA bases within the enzyme-DNA complex. mdpi.com Key interactions have been identified with deoxythymidine (DT-15), deoxyguanosine (DG-1), and deoxyadenosine (B7792050) (DA-1). mdpi.comresearchgate.net These interactions primarily involve hydrogen bonds with the hydroxyl (-OH) and carbonyl (C=O) groups of the fluoroquinolone's carboxyl function at C6 and the C=O group at C7. mdpi.com
Table 2: Key Interactions of Levofloxacin Derivatives in Topoisomerase Active Site
| Interacting Partner | Specific Residue/Base | Type of Interaction | Reference |
|---|---|---|---|
| Amino Acid | SER-79 (Serine) | Forms contact region with the ligand. | mdpi.comresearchgate.net |
| DNA Base | DT-15 (Deoxythymidine) | Forms intra- and inter-molecular bonds. | mdpi.comresearchgate.net |
| DNA Base | DG-1 (Deoxyguanosine) | Forms intra- and inter-molecular bonds. | mdpi.comresearchgate.net |
This table summarizes the key molecular interactions identified through docking studies as reported in the literature.
Ligand-Receptor Complex Modeling with Bacterial Topoisomerases
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure and properties, which underpins its reactivity and interactions. rsc.orgresearchgate.netnrel.gov These methods, including density functional theory (DFT), are used to investigate fluoroquinolones like Levofloxacin and its derivatives. rsc.orgresearchgate.netnrel.gov
Static quantum-mechanical calculations and DFT-based molecular dynamics have been used to characterize the ground-state molecular structure of Levofloxacin. rsc.orgresearchgate.net Such calculations can determine electronic properties that are used as descriptors in QSAR models, for example, the energies of the HOMO and LUMO. pku.edu.cn The Electropy index, used in QSAR, is also derived from quantum chemical calculations to describe electron density distribution. mdpi.com
Furthermore, ab initio molecular orbital calculations can predict the most likely sites for chemical reactions. For instance, these calculations have been used to predict that radical attack on the Levofloxacin molecule would most likely occur at the C2 position of the quinolone moiety, which is identified as having the largest Fukui function. While specific studies focusing solely on this compound are less common, the principles and methods applied to Levofloxacin are directly relevant for understanding how the absence of the C9 fluorine atom alters the electronic structure and, consequently, the molecule's reactivity and binding characteristics. researchgate.net
Electron Density Distribution Analysis (e.g., MEP, HOMO, LUMO Maps)
Computational chemistry provides profound insights into the electronic architecture of molecules, which is fundamental to understanding their reactivity and interactions. For fluoroquinolone derivatives like this compound, analyzing the electron density distribution through various theoretical models is a key aspect of structure-activity relationship (SAR) studies. Methods such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (HOMO-LUMO) analysis are particularly valuable. These analyses are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, which has been successfully applied to study other fluoroquinolones. scielo.brrsc.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The distribution of these orbitals indicates the most probable regions for chemical reactions. In fluoroquinolones, the HOMO is typically delocalized over the quinolone ring system, while the LUMO is also centered on this bicyclic core. scielo.br The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. irjweb.comchalcogen.ro
The presence of a fluorine atom at C6 in levofloxacin is known to cause a "negative hyperconjugation" effect, where electron density is transferred from adjacent C-C or C-H bonds into the C-F antibonding σ* orbital. nih.govacs.org This localizes electron density and influences the electronic environment of the quinolone ring. nih.gov In this compound, the absence of this effect would lead to a different electron distribution in the frontier orbitals, which would, in turn, modify its reactivity profile.
Table 1: Illustrative Frontier Orbital Energies from DFT Calculations for a Fluoroquinolone Analog This table presents representative data based on calculations for similar molecular structures to illustrate the typical values obtained from DFT analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -0.8 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.0 to 5.0 | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. irjweb.com |
Theoretical Prediction of Reactivity and Stability
Theoretical calculations are instrumental in predicting the chemical behavior of drug molecules. By leveraging the outputs of electron density distribution analysis, researchers can forecast the reactivity and stability of compounds like this compound.
Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," whereas one with a small gap is "soft." researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
Stability and Degradation Pathways: Computational studies on fluoroquinolones have effectively predicted their stability under various conditions. scielo.br For instance, DFT calculations can determine bond dissociation energies, highlighting the weakest bonds in the molecule and predicting likely degradation pathways, such as piperazine (B1678402) ring cleavage or decarboxylation. mdpi.com The electrostatic potential maps (MEPs) also provide clues; regions with high negative potential are often sites of oxidative degradation. scielo.br Given that the C-F bond is very strong, its replacement with a C-H bond in this compound removes a potential site for certain metabolic or degradation reactions while potentially making the quinolone ring more susceptible to others due to altered electron density. Studies have noted that fluoroquinolones can undergo photolytic degradation, and the molecular reactivity is influenced by structural features and electrostatic charges. scielo.br
Table 2: Key Theoretical Reactivity Descriptors This table defines important reactivity parameters derived from computational analysis.
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of the electron cloud; hard molecules have a large energy gap. researchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Degradation Pathways and Environmental Fate Research
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as exposure to light, water, and oxidative agents. These mechanisms are fundamental in determining the environmental fate of Defluoro Levofloxacin (B1675101).
Photodegradation, or photolysis, is a primary abiotic pathway for the transformation of many pharmaceutical compounds in the aquatic environment. It involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to the stability of fluorinated compounds like fluoroquinolone antibiotics. gdut.edu.cn However, photochemical processes can provide sufficient energy to cleave this bond. In the context of fluoroquinolones, the cleavage of the C-F bond is a significant degradation pathway. mdpi.com For some fluoroquinolones, a photochemical fluorine elimination reaction at the C6 position can occur under neutral conditions. mdpi.com However, the efficiency of this direct photodecomposition is influenced by the nature of other substituents on the molecule. mdpi.com Specifically, the presence of an electron-donating group, such as the O-alkyl group in Levofloxacin (and by extension, Defluoro Levofloxacin), in the meta position to the C-F bond can limit the fluoride-losing pathway. mdpi.com The cleavage of the C-F bond is generally not a simple homolytic process, as the energy required (approximately 477 kJ mol⁻¹) is often greater than the energy of the excited states of the molecule. mdpi.com Instead, more complex photochemical mechanisms are involved.
It has been proposed that the primary mechanism for the removal of the fluorine atom involves nucleophilic aromatic substitution (SNAr) reactions, proceeding through an addition-elimination pathway. smolecule.com This process can be a key step in the formation of this compound from its fluorinated precursor. smolecule.com
Reactive Oxygen Species (ROS) are highly reactive chemical species containing oxygen, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂). mdpi.comdoi.orgnih.gov They are generated in the environment through various photochemical and chemical processes and play a crucial role in the degradation of organic pollutants.
In the photodegradation of Levofloxacin and its derivatives, ROS are key mediators of the degradation process. mdpi.commdpi.com Radical scavenger experiments have confirmed that superoxide radicals (•O₂⁻) and holes (h⁺) play significant roles in the photocatalytic degradation of Levofloxacin. mdpi.com Other studies have identified hydroxyl radicals (•OH) and singlet oxygen as important oxidizing species. mdpi.com The generation of these reactive species can be enhanced by the presence of photocatalysts. mdpi.commdpi.com The interaction of these ROS with the this compound molecule leads to a series of reactions, including hydroxylation, demethylation, and the opening of the piperazine (B1678402) and quinolone rings, ultimately leading to its breakdown. mdpi.comdeswater.com
Table 1: Key Reactive Oxygen Species in the Degradation of Levofloxacin Derivatives
| Reactive Species | Symbol | Role in Degradation |
| Hydroxyl Radical | •OH | A primary oxidant that attacks the antibiotic molecule, leading to hydroxylation and ring opening. mdpi.commdpi.comdeswater.com |
| Superoxide Radical | •O₂⁻ | Plays a determining role in the photocatalytic degradation process. mdpi.comnih.gov |
| Singlet Oxygen | ¹O₂ | Contributes to the overall degradation, particularly in nonradical pathways. mdpi.comdoi.orgnih.gov |
| Holes | h⁺ | A key species in photocatalysis that initiates the oxidation process. mdpi.com |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this reaction can be significantly influenced by the pH of the solution, with either acidic or basic conditions catalyzing the degradation.
Forced degradation studies, which involve exposing the compound to heat, light, or acidic/basic environments, are used to identify potential degradation pathways. Under hydrolytic conditions, particularly alkaline conditions, this compound can be formed from Levofloxacin through the replacement of the fluorine atom with a hydroxyl group. For example, treating Levofloxacin with aqueous sodium hydroxide (B78521) (1–2 M) at elevated temperatures (80–100°C) can lead to defluorination. This suggests that under certain environmental conditions, particularly in alkaline waters, hydrolytic degradation could be a relevant pathway for the transformation of related fluoroquinolone compounds.
Oxidative degradation involves the reaction of the compound with oxidizing agents. In the environment, this can occur through reactions with naturally present oxidants or through advanced oxidation processes (AOPs). AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
The degradation of Levofloxacin and its derivatives often proceeds through oxidative pathways. cdmf.org.br These processes can lead to the formation of N-oxides, hydroxylated derivatives, and the opening of the quinolone ring. The piperazine ring is also susceptible to oxidation. cdmf.org.br The addition of an antioxidant like ascorbic acid during certain chemical processes can prevent the oxidation of the quinolone ring, highlighting its susceptibility to oxidative degradation.
Photocatalysis is a process that utilizes a catalyst to accelerate a photoreaction. In the context of environmental remediation, semiconductor materials are often used as photocatalysts to degrade organic pollutants under light irradiation.
Various photocatalysts have been investigated for their effectiveness in degrading Levofloxacin, and by extension, its derivatives. These include:
Titanium dioxide (TiO₂): A widely studied photocatalyst that can operate under UV radiation, including solar light, to generate ROS and degrade recalcitrant organic pollutants. mdpi.comrsc.org
Zinc Ferrite (B1171679) (ZnFe₂O₄): This spinel-type ferrite has been shown to be an effective photocatalyst, particularly when coupled with other processes like peroxymonosulfate (B1194676) (PMS) activation under LED light. gdut.edu.cn
Graphitic carbon nitride (g-C₃N₄): A metal-free photocatalyst that has demonstrated good stability and efficiency in degrading Levofloxacin under simulated solar light. mdpi.com
Heterostructured photocatalysts: Combinations of different materials, such as C₃N₄/Nb₂O₅ and Sm₆WO₁₂/g-C₃N₄, have been developed to enhance photocatalytic activity under visible light by improving charge separation and light absorption. nih.govscispace.comvhnsnc.edu.in
These photocatalysts work by absorbing light energy to generate electron-hole pairs. mdpi.comvhnsnc.edu.in The excited electrons and holes then react with water and oxygen to produce highly reactive species like •OH and •O₂⁻, which in turn attack and degrade the organic pollutant. mdpi.comvhnsnc.edu.in The efficiency of the photocatalytic degradation can be influenced by factors such as the catalyst dosage, the concentration of the pollutant, and the pH of the solution. mdpi.comnih.gov
C-F Bond Cleavage in Photolysis
Oxidative Degradation Processes
Biotransformation and Biodegradation Studies
The transformation of fluoroquinolones like levofloxacin in the environment is a key area of research. Biotransformation, the chemical alteration of a substance by living organisms, is a primary mechanism for the degradation of these compounds.
Enzymatic Degradation by Microbial Systems
Microbial systems, particularly those involving fungi and bacteria, play a significant role in the degradation of levofloxacin. The secretome of the white-rot fungus Coriolopsis gallica has demonstrated the ability to effectively degrade levofloxacin. nih.govnih.govnih.gov This process involves extracellular enzymes produced by the fungus. nih.gov Studies have shown that both free and immobilized secretomes of Coriolopsis gallica can biotransform levofloxacin, though their efficiency varies with the concentration of the antibiotic and other factors. nih.govmdpi.com For instance, the free secretome could remove 50 mg/L of levofloxacin, while the immobilized form degraded 10 mg/L. nih.gov
Microbial transformation is recognized as a valuable tool in green chemistry and for the production of pharmaceutical products. interesjournals.org It can be defined as the specific modification of a compound into a structurally similar product through the action of biological catalysts, such as enzymes or whole microorganisms. interesjournals.org Various microorganisms, including filamentous fungi, are known to perform complex biotransformations. interesjournals.orgmdpi.com
Identification of Biocatalysts (e.g., Laccases, Peroxidases)
The primary biocatalysts involved in the degradation of levofloxacin by Coriolopsis gallica are believed to be laccases and dye-decolorizing peroxidases. nih.govnih.gov Laccases, a type of multicopper oxidase, are known for their ability to degrade a wide range of pollutants. frontiersin.orgsemanticscholar.org Laccase from Trametes versicolor has been used to study the enzymatic oxidation of levofloxacin, with optimal degradation achieved under specific pH, temperature, and mediator concentrations. nih.gov
Research has shown that laccase from Pleurotus eryngii can achieve almost complete degradation of levofloxacin. researchgate.net The degradation efficiency of laccases can be enhanced by the presence of mediators. researchgate.net For example, the degradation of 10 mg/L of chloramphenicol (B1208) by laccase was significantly increased in the presence of mediators like syringaldehyde (B56468) and vanillin. researchgate.net Similarly, the biotransformation of levofloxacin by the secretome of Coriolopsis gallica is greatly improved with the use of the artificial mediator 1-hydroxybenzotriazole (B26582) (HBT). mdpi.com
Anaerobic Biodegradation Pathways
Anaerobic biodegradation is another important pathway for the removal of levofloxacin from the environment. jiangnan.edu.cnnih.gov Studies using enriched anaerobic microbial consortia have shown that levofloxacin can be degraded under anaerobic conditions. jiangnan.edu.cnnih.govresearchgate.net The efficiency of this degradation is influenced by the presence of electron acceptors and carbon sources. jiangnan.edu.cnnih.gov For example, the simultaneous addition of glucose and sulfate (B86663) significantly enhanced the removal of levofloxacin from 36.5% to 53.1%. jiangnan.edu.cnnih.govresearchgate.net
The primary steps in the anaerobic degradation of levofloxacin include hydroxylation, defluorination, demethylation, and decarboxylation, with the initial cleavage of the piperazine ring preceding the breakdown of the quinolone ring. jiangnan.edu.cnnih.govresearchgate.net
Role of Microbial Consortia in Degradation
Microbial consortia, or communities of different microorganisms, are often more effective at degrading complex compounds than single strains. frontiersin.orgmdpi.com This is because different species can perform different functional roles, leading to a more complete breakdown of the pollutant. mdpi.com
In the context of anaerobic levofloxacin degradation, specific microbial consortia have been identified. jiangnan.edu.cnnih.govresearchgate.net For instance, a consortium enriched with Lactobacillus, unclassified Enterobacteriaceae, and Bacillus was found to be effective, particularly when both glucose and sulfate were present. jiangnan.edu.cnnih.govresearchgate.net The co-metabolism of carbohydrates and sulfate appears to be linked to the degradation of levofloxacin in these consortia. jiangnan.edu.cnresearchgate.net The use of microbial consortia is a promising strategy for the bioremediation of environments contaminated with fluoroquinolones. frontiersin.org
Characterization of Degradation Products and Metabolites
The degradation of levofloxacin results in the formation of various transformation products and metabolites. The identification of these compounds is crucial for understanding the degradation pathways and the potential environmental impact of the parent compound.
Demethylation Products
Demethylation is a common transformation pathway for levofloxacin. In this process, the methyl group on the piperazine ring is removed. One of the identified demethylation products of levofloxacin is desmethyl levofloxacin, which has a mass-to-charge ratio (m/z) of 348. researchgate.net This product has been observed in studies using laccase enzymes for degradation. researchgate.net
Another demethylated product is formed through the demethylation of levofloxacin to yield a structure with an m/z of 347. deswater.com Further degradation of this compound can lead to other products. deswater.com The main metabolites of fluoroquinolones often include demethylated structures. researchgate.net
The table below summarizes the key degradation products of levofloxacin and the conditions under which they are formed.
| Degradation Product | m/z | Formation Condition | Reference |
| Decarboxy levofloxacin | 318 | Laccase-mediated degradation | researchgate.net |
| Desmethyl levofloxacin | 348 | Laccase-mediated degradation | researchgate.net |
| Demethylated levofloxacin | 347 | Advanced oxidation process | deswater.com |
| Defluorinated levofloxacin | 343 | Advanced oxidation process | deswater.com |
| N-oxide derivative | - | Fungal biotransformation | nih.gov |
Decarboxylation Products
The degradation of this compound can proceed through decarboxylation, a process involving the removal of a carboxyl group. Research on the related compound, levofloxacin, indicates that this pathway is often initiated by hydroxyl radicals. deswater.com
In studies involving the photocatalytic degradation of levofloxacin, decarboxylation is a noted transformation pathway. deswater.commdpi.com For instance, under photocatalysis with BiVO4, levofloxacin undergoes decarboxylation to yield a product with a mass-to-charge ratio (m/z) of 317. deswater.com This initial product can then undergo further degradation. deswater.com Similarly, laccase-mediated oxidation has been shown to produce decarboxy levofloxacin. researchgate.net Electrochemical degradation has also identified decarboxylation as one of the key structural changes to the levofloxacin molecule. nih.gov
Anaerobic biodegradation studies of levofloxacin have also identified decarboxylation as a primary degradation step. jiangnan.edu.cn The photolysis of similar fluoroquinolones, such as enrofloxacin, also involves decarboxylation as a main degradation mechanism. scielo.br
Table 1: Examples of Decarboxylation Products in Levofloxacin Degradation Studies
| Degradation Method | Parent Compound | Identified Product/Intermediate | m/z | Reference |
| Photocatalysis (BiVO4) | Levofloxacin | Decarboxylated Levofloxacin | 317 | deswater.com |
| Laccase-mediated oxidation | Levofloxacin | Decarboxy levofloxacin | 318 | researchgate.net |
| Electrochemical Degradation | Levofloxacin | Decarboxylated products | - | nih.gov |
| Anaerobic Biodegradation | Levofloxacin | Decarboxylated intermediates | - | jiangnan.edu.cn |
Deamination Products
Deamination, the removal of an amine group, is another pathway observed in the degradation of fluoroquinolones. In the context of levofloxacin degradation, this process contributes to the formation of various transformation products. deswater.com
During the photocatalytic degradation of levofloxacin using BiVO4, deamination is one of the recognized mechanisms, leading to the formation of several different products. deswater.com The process can involve the elimination of the piperazine moiety. deswater.com
Hydroxylation Products
Hydroxylation, the introduction of a hydroxyl group (-OH), is a common and significant degradation pathway for this compound and related fluoroquinolones. deswater.comjiangnan.edu.cn This reaction can occur at various positions on the molecule, including the quinolone core and the piperazine ring. nih.gov
Several studies on levofloxacin have identified hydroxylation products:
Hydroxylated Defluorination: In some degradation pathways, the fluorine atom is substituted by a hydroxyl group. d-nb.info This has been observed in the photodegradation of levofloxacin in aqueous solutions. d-nb.info
Piperazinyl Hydroxylation: Electrochemical degradation of levofloxacin has been shown to produce hydroxylation on the piperazinyl substituent. nih.gov
Quinolone Core Hydroxylation: Advanced oxidation processes can lead to the hydroxylation of the main quinolone structure. deswater.com For example, a hydroxylated product of demethylated levofloxacin was identified during photocatalysis with BiVO4. deswater.com
Anaerobic Biodegradation: Hydroxylation is considered one of the primary steps in the anaerobic degradation of levofloxacin. jiangnan.edu.cn
Table 2: Selected Hydroxylation Products from Levofloxacin Degradation Studies
| Degradation Process | Parent Compound | Description of Product | Reference |
| Photocatalysis (BiVO4) | Levofloxacin | Hydroxylated and demethylated levofloxacin | deswater.com |
| Photodegradation | Levofloxacin | Substitution of fluorine with a hydroxyl group | d-nb.info |
| Electrochemical Degradation | Levofloxacin | Piperazinyl hydroxylation | nih.gov |
| Anaerobic Biodegradation | Levofloxacin | Hydroxylated intermediates | jiangnan.edu.cn |
Ring Cleavage Products (Piperazine, Quinolone)
The degradation of this compound often involves the cleavage of its heterocyclic rings, specifically the piperazine and quinolone structures. mdpi.comjiangnan.edu.cn This fragmentation leads to the formation of smaller, simpler molecules.
Piperazine Ring Cleavage: The piperazine ring is a common site of initial attack in many degradation processes.
During photocatalytic degradation, the piperazine ring can be opened, leading to the formation of various intermediates. deswater.commdpi.com For example, studies have shown the N-methyl piperazine ring breaking to form products with m/z values of 265 and 99. mdpi.com
Anaerobic biodegradation studies indicate that the cleavage of the piperazine ring occurs before the quinolone ring. jiangnan.edu.cn
Forced degradation studies also point to hydrolysis at the piperazinyl moiety as a common pathway.
Quinolone Ring Cleavage: The core quinolone structure can also be cleaved, although this often occurs after modifications to the piperazine ring.
Photocatalytic degradation can lead to the opening of the quinolone ring, resulting in products such as those with m/z values of 218 and 217. mdpi.com
Ozonation has been shown to cause cleavage of the heterocyclic ring of the quinolone moiety. doi.org
The ultimate breakdown of these rings can result in simple molecules like malonic acid and acetaldehyde. deswater.com
Table 3: Examples of Ring Cleavage Products in Levofloxacin Degradation
| Degradation Method | Ring Cleavage Type | Resulting Product/Intermediate (m/z) | Reference |
| Photocatalysis | Piperazine Ring | 265, 99 | mdpi.com |
| Photocatalysis | Quinolone Ring | 218, 217 | mdpi.com |
| Ozonation | Quinolone Ring | Isatin and anthranilic acid type metabolites | |
| Anaerobic Biodegradation | Piperazine Ring | Various intermediates | jiangnan.edu.cn |
N-Oxide Derivatives
The formation of N-oxide derivatives is a recognized transformation pathway for levofloxacin, particularly at the nitrogen atoms of the piperazine ring.
During the degradation of levofloxacin in various aqueous solutions exposed to daylight, Levofloxacin N-Oxide has been identified as a significant degradation product. d-nb.inforesearchgate.net This transformation product is characterized by a mass-to-charge ratio (m/z) of 378. d-nb.info The formation of the N-oxide is attributed to the presence of electrons from the methyl group on the piperazine ring, which acts as a better electron donor than hydrogen. researchgate.net
Ozonation is another process that can lead to the formation of Levofloxacin N-oxide. In fact, during ozonation at a pH of 10, the concentration of Levofloxacin N-oxide can reach up to 40% of the initial levofloxacin concentration. researchgate.net
Table 4: Formation of Levofloxacin N-Oxide in Degradation Studies
| Degradation Condition | Identified Product | Mass-to-Charge Ratio (m/z) | Reference |
| Exposure to daylight in solution | Levofloxacin N-Oxide | 378 | d-nb.info |
| Ozonation (pH 10) | Levofloxacin N-oxide | - | researchgate.net |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques
Chromatography is the cornerstone for the separation and analysis of Defluoro Levofloxacin (B1675101) from its parent drug and other related impurities. Various chromatographic methods offer different levels of selectivity, efficiency, and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely employed technique for the routine analysis and quality control of Levofloxacin and its impurities. e3s-conferences.org This method offers a balance of performance, reliability, and cost-effectiveness. The separation is typically achieved on a reversed-phase column, where Defluoro Levofloxacin is separated from Levofloxacin and other related substances based on their differential partitioning between the stationary and mobile phases.
A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). caribjscitech.comresearchgate.net The United States Pharmacopeia (USP) provides a method for Levofloxacin assay that can also be applied for the determination of its impurities, including this compound (referred to as (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de] nih.govmdpi.combenzoxazine-6-carboxylic acid). merckmillipore.com In one validated method, this compound had a relative retention time (RRT) of approximately 0.73 with respect to Levofloxacin. merckmillipore.com The UV detector is typically set at a wavelength where both Levofloxacin and this compound exhibit significant absorbance, often around 280 nm, 295 nm, or 340-360 nm. caribjscitech.comresearchgate.netmoca.net.ua
Table 1: Example HPLC-UV Method Parameters for Levofloxacin and its Impurities
| Parameter | Condition |
|---|---|
| Column | Purospher® STAR RP-18 endcapped (5 µm) 250 x 4.6 mm merckmillipore.com |
| Mobile Phase | Buffer (Ammonium acetate (B1210297), Cupric sulfate (B86663), L-Isoleucine) and Methanol (70:30 v/v) caribjscitech.com |
| Flow Rate | 0.7 - 0.8 mL/min caribjscitech.commerckmillipore.com |
| Detection | UV at 340 nm or 360 nm caribjscitech.commerckmillipore.com |
| Column Temp. | 42-45°C caribjscitech.com |
| Injection Vol. | 25 µL caribjscitech.com |
| Relative Retention Time (RRT) | This compound: ~0.73 merckmillipore.com |
For applications requiring higher sensitivity, such as the analysis of low-level impurities or determination in biological fluids, HPLC with fluorescence detection (FLD) is the preferred method. nih.govnih.gov Fluoroquinolones, including Levofloxacin and its derivatives, are naturally fluorescent, which allows for their highly sensitive and selective detection without the need for derivatization. nih.gov
The chromatographic separation principles are similar to those of HPLC-UV, typically employing a C18 reversed-phase column. researchgate.netnih.gov However, the fluorescence detector is set at specific excitation and emission wavelengths optimized for the analyte. For Levofloxacin and related compounds, excitation wavelengths are generally in the range of 290-300 nm, with emission wavelengths monitored around 445-500 nm. ijpsr.com This technique can achieve limits of detection (LOD) in the low nanogram-per-milliliter (ng/mL) range, making it exceptionally suitable for pharmacokinetic studies and trace-level impurity profiling. nih.govresearchgate.net
Table 2: HPLC-FLD Method Parameters for Levofloxacin Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and 10 mM o-phosphoric acid (25:75, v/v) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min nih.govijpsr.com |
| Excitation λ | 290 - 300 nm ijpsr.com |
| Emission λ | 445 - 500 nm ijpsr.com |
| LOD | As low as 0.63 ng/mL for Levofloxacin nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the definitive identification and structural elucidation of unknown impurities and degradation products, including this compound and its intermediates. This technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry.
Following chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and analyzed by the mass spectrometer. The initial MS scan provides the accurate mass-to-charge ratio (m/z) of the parent ion, which helps in determining its molecular formula. For this compound (C₁₈H₂₁N₃O₄), the expected [M+H]⁺ ion would be at m/z 344.16. smolecule.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a unique fingerprint that confirms the molecular structure and allows for differentiation between isomers. This method is critical during forced degradation studies to identify and characterize the products formed under various stress conditions like acid, base, and oxidation. mdpi.com
Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of fluoroquinolones. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of solvents and samples. researchgate.net The separation in CE is based on the differential migration of charged species in an electric field, governed by their charge-to-size ratio.
For fluoroquinolones, which are amphoteric compounds, the pH of the background electrolyte (BGE) is a critical parameter that controls their charge and, consequently, their migration behavior. nih.gov CE is particularly well-suited for the chiral separation of fluoroquinolones. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), to the BGE, enantiomers like Levofloxacin ((S)-isomer) and its corresponding (R)-isomer can be effectively resolved. nih.govnih.gov While specific applications for this compound are not extensively detailed, the principles applied to Levofloxacin and other fluoroquinolones are directly relevant. nih.govnih.gov
Table 3: Capillary Electrophoresis Parameters for Fluoroquinolone Separation
| Parameter | Condition |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) nih.gov |
| Capillary | Uncoated Fused Silica (B1680970) researchgate.net |
| Background Electrolyte (BGE) | Phosphate buffer nih.govnih.gov |
| pH | Acidic (e.g., pH 2.5 - 5.0) nih.govnih.gov |
| Chiral Selector (for enantiomers) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin (S-β-CD) nih.govnih.gov |
| Detection | UV or Electrochemiluminescence nih.gov |
Thin Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of fluoroquinolones. tandfonline.com It is often used for screening purposes, identity confirmation, and checking for the presence of impurities.
In a typical HPTLC method, the sample is spotted onto a plate coated with a stationary phase, such as silica gel 60 F₂₅₄. mdpi.comnih.gov The plate is then developed in a chamber containing a suitable mobile phase. For fluoroquinolones, mobile phases often consist of a mixture of solvents like ethyl acetate, methanol, and an ammonia (B1221849) solution to achieve good separation. mdpi.comnih.gov After development, the separated spots are visualized under UV light (at 254 nm or 366 nm), where the compounds appear as dark spots or fluorescent spots. tandfonline.com The retention factor (Rf) value is used for identification by comparing it to that of a standard.
Table 4: HPTLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F₂₅₄ plates mdpi.comnih.gov |
| Mobile Phase | Ethyl acetate:Methanol:Ammonia solution (e.g., 5:4:2, v/v/v) mdpi.comnih.gov |
| Detection | Densitometric scanning at 344 nm or visualization under UV lamp at 254/366 nm mdpi.comtandfonline.com |
| Application | Quantification and impurity profiling mdpi.commdpi.com |
Capillary Electrophoresis (CE)
Spectroscopic Techniques
Spectroscopic techniques are fundamental for the structural confirmation and quantification of this compound. They provide detailed information about the molecule's structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for unambiguous structure elucidation.
¹H NMR provides information about the number and environment of protons in the molecule.
¹³C NMR reveals the carbon skeleton of the compound. magritek.com
¹⁹F NMR is particularly useful for analyzing fluorine-containing compounds like Levofloxacin. In the case of this compound, the absence of a signal in the ¹⁹F NMR spectrum would confirm the removal of the fluorine atom from the quinolone core, a key structural feature differentiating it from the parent drug. diva-portal.org
Two-dimensional NMR techniques like COSY and HSQC can be used to establish the connectivity between atoms and fully assign the structure. magritek.com
Mass Spectrometry (MS): As discussed in the LC-MS/MS section, MS is vital for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the confident determination of its elemental composition.
UV-Visible Spectroscopy: UV-Vis spectroscopy is commonly used for the quantitative analysis of this compound, often in conjunction with HPLC. The molecule exhibits characteristic absorbance maxima in the UV region due to its chromophoric quinolone structure. asianpubs.org A simple spectrophotometric method can be developed for quantification in bulk or simple formulations by measuring the absorbance at a specific wavelength and correlating it to concentration using a standard curve. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized to identify the functional groups present in a molecule, thereby confirming its structure. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
In the analysis of this compound, FTIR is instrumental in verifying the absence of the C-F bond and confirming the presence of other key functional groups. The spectrum of Levofloxacin typically shows a prominent band corresponding to the C-F stretching vibration. The absence of this characteristic peak in the spectrum of this compound serves as direct evidence of the defluorination.
Key vibrational bands observed in the FTIR spectrum of related fluoroquinolones like Levofloxacin, which are also expected in this compound (with the exception of C-F vibrations), include:
O-H and N-H stretching: A broad band in the region of 3600-3100 cm⁻¹ is attributed to the O-H stretching of the carboxylic acid and adsorbed water, as well as the N-H stretching of the piperazinyl moiety. researchgate.net
C-H stretching: Peaks around 2975 cm⁻¹ and 2938 cm⁻¹ are indicative of the stretching vibrations of methyl (CH₃) groups. nih.gov
C=O stretching (Carboxylic Acid): A strong absorption band is typically observed around 1724-1731 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. nih.govijpsonline.com
C=O stretching (Ketone): The carbonyl group of the cyclic ketone on the quinolone ring exhibits a characteristic peak at approximately 1623 cm⁻¹. nih.gov
C-N stretching: A band around 1294 cm⁻¹ can be assigned to the C-N stretching vibration. researchgate.net
By comparing the FTIR spectrum of a synthesized or isolated sample with that of a standard or with the expected vibrational frequencies, researchers can confidently confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity within the molecule.
For this compound, NMR is crucial for unequivocally confirming the molecular structure and for distinguishing it from Levofloxacin and other related compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information. For instance, the signals corresponding to the protons on the piperazine (B1678402) ring and the methyl groups would be readily identifiable. magritek.comnih.gov Comparison with the ¹H NMR spectrum of Levofloxacin would reveal the absence of fluorine-proton couplings, which are characteristic of the parent compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, the most significant difference compared to Levofloxacin would be the chemical shift of the carbon atom at the position of defluorination. The absence of the strong C-F coupling constant would be another definitive indicator. magritek.com
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a complete and unambiguous assignment of all proton and carbon signals. magritek.com These techniques reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), thereby piecing together the entire molecular structure. For instance, a study on Levofloxacin demonstrated the use of COSY to identify couplings between protons and HMBC to show long-range correlations, which would be similarly applicable to its defluorinated analog. magritek.com
UV-Vis Spectroscopy for Monitoring Degradation
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique used to quantify substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for monitoring the degradation of pharmaceutical compounds, including this compound, in various aqueous environments.
The principle behind this application is that the concentration of the parent compound decreases over time during degradation, leading to a corresponding decrease in its absorbance at its characteristic wavelength of maximum absorbance (λmax). For Levofloxacin, the λmax is reported to be around 290-292 nm. deswater.comnih.gov It is expected that this compound would have a similar λmax due to the presence of the same chromophoric quinolone ring system.
A typical degradation study would involve:
Preparing a solution of this compound of a known initial concentration.
Exposing the solution to specific degradation conditions (e.g., light, heat, pH changes, or advanced oxidation processes).
Periodically withdrawing samples and measuring their absorbance at the λmax using a UV-Vis spectrophotometer.
Calculating the remaining concentration of this compound at each time point using a pre-established calibration curve.
Studies on Levofloxacin have effectively used UV-Vis spectroscopy to monitor its degradation under various conditions, such as photocatalysis. mdpi.com For example, one study monitored the degradation of Levofloxacin by observing the change in its absorbance at 290 nm. deswater.com This approach allows for the determination of degradation kinetics, such as the rate constant of the degradation reaction.
Electrochemical and Voltammetric Methods
Electrochemical methods, particularly voltammetric techniques, offer sensitive and selective approaches for the analysis of electroactive compounds like this compound. These methods are based on measuring the current response of an analyte to an applied potential. The core structure of this compound, being similar to other fluoroquinolones, is expected to be electrochemically active and thus amenable to these techniques.
Various voltammetric methods that can be applied for the analysis of this compound include:
Cyclic Voltammetry (CV): This technique provides information on the redox processes of a compound. For Levofloxacin, CV has been used to study its electrochemical behavior on various modified electrodes. mdpi.com A similar approach for this compound would reveal its oxidation and reduction potentials and the reversibility of the electrochemical reactions.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. They offer lower detection limits compared to CV. Studies on Levofloxacin have demonstrated the use of DPV and SWV for its determination in pharmaceutical and biological samples. mdpi.comnih.govresearchgate.net For instance, a square-wave anodic stripping voltammetric method was developed for the direct determination of Levofloxacin in diluted urine samples. scispace.com
The development of an electrochemical method for this compound would involve optimizing parameters such as the type of working electrode (e.g., glassy carbon, boron-doped diamond), the pH and composition of the supporting electrolyte, and the voltammetric parameters (e.g., scan rate, pulse amplitude). Modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, can be used to enhance the sensitivity and selectivity of the determination. scispace.comjfda-online.com
Table 1: Comparison of Voltammetric Methods for Fluoroquinolone Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigation of redox behavior, determination of oxidation/reduction potentials. |
| Differential Pulse Voltammetry (DPV) | A potential waveform consisting of small pulses superimposed on a linear potential sweep is applied. | Quantitative analysis with high sensitivity and low detection limits. |
Sample Preparation Strategies for Analytical Methods
Effective sample preparation is a critical step to ensure the accuracy, precision, and reliability of any analytical method. The choice of sample preparation strategy depends on the nature of the sample matrix (e.g., pharmaceutical formulation, biological fluid, environmental sample) and the analytical technique being employed.
For the analysis of this compound, various sample preparation techniques may be necessary:
For Pharmaceutical Formulations (e.g., Tablets):
Dissolution and Dilution: The tablet is typically crushed into a fine powder. A portion of the powder equivalent to a known weight of the active ingredient is accurately weighed and dissolved in a suitable solvent. The resulting solution may then be filtered and diluted to the desired concentration for analysis by techniques like UV-Vis spectroscopy or HPLC. nih.govbioline.org.br
For Biological Samples (e.g., Urine, Plasma, Breast Milk):
Protein Precipitation: For plasma or serum samples, proteins can interfere with the analysis. A common approach is to add a precipitating agent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins. The supernatant can then be analyzed.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from complex matrices. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. SPE is particularly useful for achieving low detection limits.
For Environmental Samples (e.g., Wastewater):
Filtration: To remove suspended solids, the water sample is typically filtered through a membrane filter.
Solid-Phase Extraction (SPE): Similar to biological samples, SPE is often employed to concentrate the analyte and remove interfering substances from the water matrix. jfda-online.com
The selection of an appropriate sample preparation method is crucial for minimizing matrix effects and ensuring the integrity of the analytical results for this compound.
Table 2: Common Sample Preparation Techniques for Fluoroquinolone Analysis
| Technique | Sample Matrix | Purpose |
|---|---|---|
| Dissolution & Dilution | Pharmaceutical Formulations | To bring the analyte into solution at a suitable concentration for analysis. |
| Protein Precipitation | Plasma, Serum | To remove interfering proteins. |
| Liquid-Liquid Extraction | Biological Fluids | To isolate the analyte from the sample matrix. |
Q & A
Basic: What analytical methods are recommended for identifying and characterizing Defluoro Levofloxacin in pharmaceutical formulations?
Methodological Answer:
this compound, a key impurity in Levofloxacin, can be identified using high-performance liquid chromatography (HPLC) with UV detection, as it allows precise quantification of impurities at low concentrations. Fourier-transform infrared spectroscopy (FTIR) is critical for structural confirmation, with characteristic peaks for functional groups (e.g., carboxylic acid at ~3266 cm⁻¹, amines at ~1295 cm⁻¹) . Differential scanning calorimetry (DSC) further assesses thermal stability and drug-excipient compatibility by detecting shifts in melting points (~224°C for Levofloxacin) .
Advanced: How can response surface methodology (RSM) optimize the removal of this compound from aqueous systems?
Methodological Answer:
Central Composite Design (CCD) under RSM is effective for optimizing adsorption parameters (e.g., pH, adsorbent dose, initial concentration). For example, chitosan–walnut shell composites achieved >90% Levofloxacin removal in 20 experimental runs, with predictive models validated via ANOVA . Nonlinear isotherm models (e.g., Freundlich) better describe adsorption mechanisms than linear models, as they account for heterogeneous surface interactions . Advanced validation includes externally studentized residual plots and Box–Cox transformations to ensure model robustness .
Basic: What are the primary degradation pathways of this compound under environmental or experimental conditions?
Methodological Answer:
Degradation pathways can be elucidated using liquid chromatography-mass spectrometry (LC-MS). Photocatalytic degradation via ternary heterojunctions (e.g., BPQDs/Au/TiO₂) achieves 93.7% Levofloxacin removal, with proposed pathways including defluorination, piperazine ring cleavage, and hydroxylation . Comparative studies using density functional theory (DFT) calculations identify reactive sites (e.g., fluorine atoms) susceptible to oxidation .
Advanced: How do drug-excipient interactions impact the stability of Levofloxacin formulations containing this compound?
Methodological Answer:
Compatibility studies using FTIR and DSC are essential. For example, physical mixtures of Levofloxacin with excipients (1:1 ratio) retain key FTIR peaks without shifts, confirming no interactions . Advanced approaches employ Plackett-Burman designs to evaluate robustness of analytical methods, testing variables like pH and temperature to predict formulation stability under stress conditions .
Basic: What experimental designs are suitable for synthesizing this compound derivatives with enhanced pharmacological activity?
Methodological Answer:
Box-Behnken designs (3 factors, 3 levels) minimize experimental runs while maximizing data output. For instance, 15-run designs optimize floating tablet formulations by varying polymer ratios and compression forces, with dissolution profiles analyzed via USP apparatus . Factorial designs assess the impact of reaction time, temperature, and catalysts on derivative synthesis yields .
Advanced: How do adsorption-desorption cycles affect the efficiency of this compound removal using bio-based composites?
Methodological Answer:
Chitosan–walnut shell composites show reduced adsorption capacity after 5 cycles due to pore blockage, but acid regeneration (e.g., 0.1M HCl) restores ~85% efficiency . Advanced characterization via SEM-EDS and BET surface area analysis quantifies structural changes post-cycles. Kinetic models (pseudo-second-order) describe adsorption rates, while intraparticle diffusion models identify rate-limiting steps .
Basic: What are the critical parameters for validating analytical methods quantifying this compound in biological matrices?
Methodological Answer:
Validation follows ICH guidelines, including linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%). LC-MS/MS methods for prostatic tissue analysis achieve limits of detection (LOD) <10 ng/g by optimizing ionization parameters (e.g., ESI+ mode) and using deuterated internal standards (e.g., this compound-d3) . Cross-validation with HPLC-UV ensures method reproducibility .
Advanced: How do computational methods enhance understanding of this compound’s environmental behavior?
Methodological Answer:
DFT calculations predict electron density distributions, identifying reactive sites for degradation. Molecular docking studies simulate interactions with enzymes (e.g., DNA gyrase) to explain antimicrobial resistance mechanisms . Monte Carlo simulations model adsorption energetics on composite surfaces, aligning with experimental ΔG values (<−20 kJ/mol, indicating chemisorption) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Use NIOSH-approved N100 respirators for aerosol protection and EN 374-certified gloves. Chemical-resistant clothing (e.g., Tyvek) prevents dermal exposure. Fume hoods and HEPA filters mitigate inhalation risks during synthesis . Spill protocols include neutralization with activated carbon and disposal via hazardous waste channels .
Advanced: How do formulation variables influence the bioavailability of this compound in targeted drug delivery systems?
Methodological Answer:
In vitro-in vivo correlation (IVIVC) studies optimize floating tablets using USP dissolution apparatus (pH 1.2 to 7.4). Gastroretentive systems with hydroxypropyl methylcellulose (HPMC) prolong gastric residence (>8 hours), enhancing bioavailability . Advanced imaging (e.g., gamma scintigraphy) tracks in vivo tablet behavior, correlating with pharmacokinetic parameters (Cmax, Tmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
